N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent anticancer agents . These compounds are known to target the KRAS G12C mutation, which is prevalent in many types of cancer .
Mode of Action
It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridine derivatives, act as covalent inhibitors . They bind covalently to their targets, thereby inhibiting their function . This mechanism is often employed in the treatment of cancers .
Biochemical Pathways
Compounds that target the kras g12c mutation, like some imidazo[1,2-a]pyridine derivatives, can affect various cellular processes, including cell proliferation and survival .
Result of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have shown potent anticancer activity, particularly against cells with the kras g12c mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and functionalization reactions . Another approach utilizes gold nanoparticles as catalysts to facilitate the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions typically involve mild temperatures and the use of solvents such as toluene or ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can exhibit enhanced pharmacological properties .
Scientific Research Applications
In chemistry, it serves as a versatile building block for the synthesis of complex molecules . In biology, it has shown promise as an inhibitor of specific enzymes and receptors . In medicine, it is being investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide include other imidazo[1,2-a]pyrimidines, such as 2-phenyl-imidazo[1,2-a]pyrimidine and 3-bromoimidazo[1,2-a]pyridine .
Uniqueness: What sets this compound apart from similar compounds is its unique structural features, which contribute to its distinct biological activities . The presence of the 3,3-dimethylbutanamide moiety enhances its stability and bioavailability, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)11-16(23)20-14-7-4-6-13(10-14)15-12-22-9-5-8-19-17(22)21-15/h4-10,12H,11H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYOBFAZLAHWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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